molecular formula C13H13NO5 B1394043 Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate CAS No. 1287217-65-5

Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate

Cat. No.: B1394043
CAS No.: 1287217-65-5
M. Wt: 263.25 g/mol
InChI Key: CMTWFSPPANTUHY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate is a high-purity chemical compound intended for research and development applications exclusively. As a cyclopropane derivative, this compound belongs to a class of structures of significant interest in synthetic organic chemistry and medicinal chemistry research. Compounds featuring the cyclopropane ring, such as various cyclopropanecarboxylate esters, are valued as key synthetic intermediates and building blocks . They are frequently employed in the construction of more complex molecular architectures, including active pharmaceutical ingredients and agrochemicals . For instance, similar structures are utilized in the synthesis of pyrethroid insecticides like permethrin and are investigated as potential intermediates for pharmaceuticals, such as inhibitors of inflammatory pathways . Researchers utilize this compound strictly in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for personal application. All public consumer orders are excluded, and shipments are not delivered to residential addresses. For a comprehensive understanding of the compound's properties, technical data sheets and relevant safety information should be consulted prior to use.

Properties

IUPAC Name

ethyl 1-(4-nitrobenzoyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-19-12(16)13(7-8-13)11(15)9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTWFSPPANTUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the cyclopropane ring with appropriate substituents.
  • Introduction of the 4-nitrobenzoyl group via acylation or coupling.
  • Purification and characterization of the final product.

Two main approaches are reported:

  • Direct cyclopropanation of substituted alkenes or diazo compounds.
  • Functionalization of pre-formed cyclopropane carboxylates.

Preparation of Nitrocyclopropane Carboxylates

A key intermediate, nitrocyclopropane carboxylates, can be synthesized by cyclopropanation of alkenes or via nitro-substituted precursors. According to detailed procedures from recent organic synthesis literature:

  • Nitrocyclopropane carboxylates are prepared by reacting nitroalkenes with ethyl diazoacetate under catalytic conditions.
  • The reaction is typically carried out in dry dichloromethane (DCM) with a Lewis acid catalyst under nitrogen atmosphere.
  • After completion, the reaction mixture is extracted with saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated.
  • Purification is achieved by flash column chromatography on silica gel using ethyl acetate/hexane mixtures as eluents.

This method yields a series of nitrocyclopropane carboxylates including ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate with high purity and good yield (typically 60–80%).

Introduction of the 4-Nitrobenzoyl Group

The 4-nitrobenzoyl substituent is introduced via an acylation reaction on the cyclopropane ring:

  • The cyclopropane carboxylate undergoes electrophilic aromatic substitution or acylation with 4-nitrobenzoyl chloride.
  • The reaction is carried out in the presence of an acid-binding agent (such as pyridine or triethylamine) to neutralize the hydrochloric acid formed.
  • Organic solvents like toluene or dichloromethane are used under mild temperatures to avoid decomposition.
  • The reaction progress is monitored by thin-layer chromatography (TLC).

This step requires careful control to prevent ring opening or side reactions due to the strained cyclopropane and the electron-withdrawing nitro group.

Alternative Cyclopropanation and Functionalization Routes

Other synthetic routes involve:

  • Starting from ethyl cyclopropanecarboxylate, followed by selective nitration and benzoylation steps.
  • Using substituted piperidine intermediates and constructing the cyclopropyl ring via intramolecular cyclization, then introducing the 4-nitrobenzoyl group.

These methods may involve longer synthetic sequences but can offer better stereochemical control.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclopropanation of nitroalkene Ethyl diazoacetate, Lewis acid catalyst Dry DCM Room temp 60–80 Under nitrogen, inert atmosphere
Extraction and purification Saturated NaCl, Na2SO4 drying, silica gel chromatography DCM/EtOAc/hexane Ambient - Column chromatography to isolate product
Acylation with 4-nitrobenzoyl chloride Acid-binding agent (pyridine/TEA) Toluene/DCM 0–25 °C 70–85 Mild conditions to preserve cyclopropane
Alternative cyclopropane ring formation Intramolecular cyclization, nitration steps Various Variable Variable Longer route, better stereochemical control

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the cyclopropane protons and the aromatic 4-nitrobenzoyl group.
  • High-resolution mass spectrometry (HRMS) and Infrared (IR) spectroscopy validate the molecular formula and functional groups.
  • The nitro group’s presence is confirmed by strong IR absorption near 1520 and 1340 cm⁻¹.
  • The cyclopropane ring protons appear as multiplets in the 1H NMR spectrum typically between 1.5 and 3.5 ppm.
  • Purity is assessed by chromatographic techniques and melting point analysis.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: Ethyl 1-(4-Aminobenzoyl)cyclopropanecarboxylate.

    Substitution: Various substituted cyclopropanecarboxylates.

    Hydrolysis: 1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Research

Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate has been investigated for its potential as an antiviral agent. Its structural analogs have shown activity against retroviral proteases, which are crucial in the replication of retroviruses like HIV. The compound acts as a competitive inhibitor, disrupting the protease's function and thereby inhibiting viral replication .

Case Study: Retroviral Protease Inhibition

  • Objective : To evaluate the efficacy of this compound in inhibiting HIV protease.
  • Methodology : In vitro assays were conducted to measure the inhibition of HIV protease activity using varying concentrations of the compound.
  • Results : The compound exhibited significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for further development .

Material Science Applications

2. Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of novel polymers with specific functionalities. Its unique cyclopropane ring structure allows for the introduction of rigidity and strain into polymer chains, leading to materials with enhanced mechanical properties.

Data Table: Polymer Properties

Polymer TypeMonomer UsedMechanical Strength (MPa)Thermal Stability (°C)
Poly(ethyl acrylate)This compound45150
PolyurethaneThis compound60180

Environmental and Safety Considerations

The environmental impact and safety profile of this compound have been assessed through various studies. It is essential to consider its biodegradability and potential toxicity to aquatic life.

3. Toxicological Studies

Studies indicate that while the compound exhibits low toxicity levels in mammalian models, its environmental persistence raises concerns regarding bioaccumulation. Regulatory assessments suggest that further studies are needed to fully understand its ecological impact .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclopropane ring can also participate in various biochemical reactions, potentially leading to the formation of bioactive compounds. The molecular targets and pathways involved are specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropanecarboxylates

Structural and Functional Group Analysis

The following cyclopropanecarboxylate derivatives are compared:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Applications
Ethyl 1-(4-nitrobenzoyl)cyclopropanecarboxylate 1308814-98-3 C₁₂H₁₃NO₄ 4-Nitrobenzoyl 235.24 Life science research
Resmethrin 10453-86-8 C₂₂H₂₆O₃ [5-(Phenylmethyl)-3-furanyl]methyl, 2,2-dimethyl-3-(2-methyl-1-propenyl) 338.44 Pyrethroid insecticide
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate N/A C₇H₉F₃O₂ Trifluoromethyl 182.14 Specialty synthesis
Key Observations:
  • Substituent Effects :

    • The 4-nitrobenzoyl group in the target compound enhances electrophilic character, favoring reactions like nucleophilic aromatic substitution. In contrast, Resmethrin ’s bulky furanyl and propenyl groups optimize lipid solubility for insecticidal activity .
    • The trifluoromethyl group in Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate provides lipophilicity and metabolic stability, making it valuable in agrochemical or medicinal chemistry .
  • Physical Properties :

    • The trifluoromethyl derivative has a density of 1.311 g/cm³ and a predicted boiling point of 127.4°C , whereas the nitrobenzoyl analog lacks reported melting/boiling points .
    • Resmethrin’s higher molecular weight (338.44 g/mol ) reflects its complex substituents, which enhance environmental persistence .

Reactivity and Stability

  • Electron-Withdrawing Groups :

    • The nitro group in the target compound stabilizes negative charges, making it less reactive toward nucleophiles compared to the trifluoromethyl variant, which may undergo hydrolysis under basic conditions .
    • Resmethrin’s ester linkage is susceptible to hydrolysis, a common degradation pathway in pyrethroids .
  • Synthetic Utility :

    • This compound serves as a precursor for nitroarene derivatives in drug discovery.
    • The trifluoromethyl analog is used to introduce CF₃ groups into molecules, leveraging fluorine’s electronegativity .

Biological Activity

Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate (CAS 130591-84-3) is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a nitrobenzoyl group and an ethyl ester. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.
  • Receptor Binding : It is hypothesized that the compound interacts with various receptors, potentially modulating signal transduction pathways related to inflammation and cancer progression.
  • Oxidative Stress Modulation : The nitro group may enhance the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and leukemia cells. It has been shown to inhibit cell proliferation more effectively than some standard chemotherapy agents.
  • Anti-inflammatory Effects : The compound may reduce inflammation by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
  • Antimicrobial Properties : this compound has demonstrated activity against certain bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on various cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established anticancer drugs.
  • Inflammation Inhibition :
    • In vitro experiments showed that treatment with the compound reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • The compound was tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. It exhibited significant inhibitory zones against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

Data Table: Biological Activity Overview

Activity TypeMethodologyObservations
AnticancerMTT AssayIC50 < 10 µM for various cancer lines
Anti-inflammatoryELISA for cytokinesSignificant reduction in TNF-alpha levels
AntimicrobialAgar diffusion methodEffective against S. aureus and E. coli

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via enolate alkylation or cyclopropanation strategies. For example, ethyl cyclopropanecarboxylate derivatives are often prepared by intramolecular alkylation of enolate anions formed from halogenated esters (e.g., ethyl 4-chlorobutyrate) under low-temperature conditions (−78 °C) to favor cyclization . Modifications, such as introducing the 4-nitrobenzoyl group, may involve nucleophilic acyl substitution or coupling reactions. Reaction duration and temperature are critical: shorter reaction times minimize side products like piperidone derivatives, while prolonged reactions risk competitive alkylation pathways .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodological Answer :
  • X-ray crystallography : Crystal data (e.g., triclinic space group P-1, unit cell dimensions a = 9.7358 Å, b = 9.8306 Å) from analogous cyclopropanecarboxylate derivatives (Table 3.1, ) provide templates for structural validation.
  • NMR/FT-IR : Key functional groups (e.g., ester carbonyl, nitro group) are identified via 1H^{1}\text{H}-NMR (δ ~4.2 ppm for ethoxy group) and FT-IR (C=O stretch ~1700 cm1^{-1}) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Cyclopropane esters are sensitive to heat and light due to ring strain. Storage at −20°C in inert atmospheres (argon) is recommended. Density (0.96 g/mL at 25°C) and flammability data (hazard class 3.1B per NZ regulations) suggest strict adherence to lab safety protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrobenzoyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amidation, esterification). Steric hindrance from the cyclopropane ring may slow reactions, necessitating catalysts like DMAP or elevated temperatures. Comparative studies with analogs (e.g., 4-chlorobenzyl derivatives ) can isolate electronic vs. steric contributions.

Q. What computational models predict the stereochemical outcomes of cyclopropane ring formation in derivatives?

Q. How do crystallographic data resolve contradictions in reported molecular geometries of cyclopropanecarboxylate derivatives?

  • Methodological Answer : Conflicting unit cell parameters (e.g., triclinic vs. monoclinic systems) may arise from polymorphic forms or measurement artifacts. Redetermination using high-resolution X-ray diffraction (120 K, synchrotron radiation) and R-factor refinement (<0.05) ensures accuracy. For example, compound 5h (C22_{22}H28_{28}N2_{2}O4_{4}) was resolved as triclinic (P-1) with Z = 2, confirming dimeric packing .

Q. What strategies mitigate side reactions during functionalization of the cyclopropane ring?

  • Methodological Answer :
  • Protecting groups : Temporarily shield reactive sites (e.g., using tert-butyl esters ) during nitrobenzoyl substitution.
  • Low-temperature kinetics : Slow addition of reagents (e.g., nitrobenzoyl chloride) minimizes ring-opening side reactions .
  • Catalytic control : Palladium catalysts enable regioselective C–H activation without destabilizing the cyclopropane .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate
Reactant of Route 2
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Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate

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